molecular formula C18H19N5O2S2 B2622878 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide CAS No. 1224011-24-8

3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide

Cat. No.: B2622878
CAS No.: 1224011-24-8
M. Wt: 401.5
InChI Key: YPSQKGQUVCHDEC-UHFFFAOYSA-N
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Description

3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a thieno ring fused with a triazolo and pyrimidine ring system. The presence of these fused rings imparts significant biological and chemical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes under mild conditions . The resulting intermediate is then further functionalized to introduce the propyl and thienylmethyl groups, followed by the formation of the propanamide moiety.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylmethyl group, where nucleophiles such as amines or thiols can replace the existing substituents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds with potential biological activity.

    Biology: It is studied for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It may be used in the development of new materials with specific electronic or optical properties, given its unique structural features.

Mechanism of Action

The mechanism of action of 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide involves its interaction with specific molecular targets. The compound is believed to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt key biological pathways, leading to the observed biological effects. For example, its anticancer activity may be attributed to the inhibition of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

Similar compounds to 3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-thienylmethyl)propanamide include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activity and chemical properties. For instance:

The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

3-(7-oxo-8-propyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl)-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S2/c1-2-8-22-17(25)16-13(7-10-27-16)23-14(20-21-18(22)23)5-6-15(24)19-11-12-4-3-9-26-12/h3-4,7,9-10H,2,5-6,8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSQKGQUVCHDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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